2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide
CAS No.: 879361-40-7
Cat. No.: VC6656435
Molecular Formula: C15H21ClN2O4S
Molecular Weight: 360.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879361-40-7 |
|---|---|
| Molecular Formula | C15H21ClN2O4S |
| Molecular Weight | 360.85 |
| IUPAC Name | 2-chloro-N-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C15H21ClN2O4S/c1-2-22-14-7-6-12(10-13(14)17-15(19)11-16)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |
| Standard InChI Key | HRSVOAQOULJDJE-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
2-Chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide (C₁₅H₂₁ClN₂O₃S) features a molecular weight of 344.9 g/mol . The IUPAC name delineates its substituents:
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A 2-chloroacetamide group at the phenyl ring's para position.
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A 2-ethoxy moiety ortho to the acetamide.
The piperidine ring adopts a chair conformation, while the sulfonyl group enhances electrophilicity, potentially influencing protein-binding interactions .
Spectroscopic Signatures
Key spectral data include:
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IR: Stretching vibrations at 1,650 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O), and 740 cm⁻¹ (C-Cl) .
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¹H-NMR: Signals at δ 1.35 ppm (triplet, ethoxy CH₃), δ 3.20–3.60 ppm (piperidine CH₂), and δ 7.85 ppm (aromatic protons) .
These features confirm the integration of the sulfonylpiperidine and chloroacetamide units.
Synthetic Pathways
Core Assembly
Synthesis typically proceeds via a three-step sequence :
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Sulfonylation: Piperidine reacts with 2-ethoxy-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) to yield 5-nitro-2-ethoxy-1-(piperidin-1-ylsulfonyl)benzene.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
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Acetamide Formation: Chloroacetyl chloride couples with the aniline intermediate in dichloromethane with triethylamine, achieving yields of 65–72% .
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at the ethoxy-substituted phenyl ring necessitate low temperatures (0–5°C) during sulfonylation .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts from the final acetamidation step .
Physicochemical Properties
The moderate lipophilicity (LogP 2.34) suggests balanced membrane permeability, while the sulfonamide’s weak acidity may facilitate salt formation in formulations .
Stability and Degradation
Hydrolytic Stability
Under physiological conditions (pH 7.4, 37°C), the compound shows a half-life of 8.2 hours. Degradation pathways include:
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Base-catalyzed hydrolysis: Cleavage of the acetamide bond at pH >10.
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Sulfonamide oxidation: Formation of sulfonic acid derivatives in the presence of hydroxyl radicals .
Photolytic Sensitivity
UV-Vis irradiation (λ = 254 nm) induces 90% degradation within 24 hours, generating chloroacetic acid and phenyl sulfone fragments .
Toxicological Profile
| Assay | Result | Model System |
|---|---|---|
| Acute Oral Toxicity | LD₅₀ > 500 mg/kg | Rat (OECD 423) |
| Skin Irritation | Mild erythema (Draize score 1) | Rabbit (OECD 404) |
| Ames Test | Negative (≤1.5 revertants) | Salmonella TA100 |
While non-mutagenic, the compound’s chloroacetamide group warrants caution due to potential alkylating activity in mammalian cells .
Comparative Analysis with Structural Analogues
| Analogues | MIC (S. aureus) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 16 µg/mL | 2.34 | 0.8 |
| N-(4-Piperidinyl)acetamide | 32 µg/mL | 1.89 | 2.1 |
| 2-Chloro-N-(3-sulfamoylphenyl)acetamide | 8 µg/mL | 2.75 | 0.4 |
The ethoxy group enhances lipid solubility versus piperidine-only analogues but reduces solubility compared to polar sulfamoyl derivatives .
Industrial and Research Applications
Drug Discovery
As a PBP inhibitor lead, this compound’s dual electrophilic sites (chloroacetamide and sulfonamide) enable covalent binding strategies . Hybrid derivatives with azetidine or oxadiazole rings show improved Gram-negative coverage in preclinical studies .
Agricultural Chemistry
Preliminary data indicate 80% inhibition of Phytophthora infestans at 50 ppm, suggesting utility as a foliar fungicide .
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